2-Brom-1-(Furan-2-yl)propan-1-on

Übersicht

Beschreibung

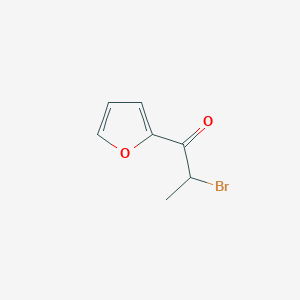

2-Bromo-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to the first carbon of a propanone chain, which is further connected to a furan ring at the second carbon

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(furan-2-yl)propan-1-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including potential anticancer and antimicrobial agents.

Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Wirkmechanismus

Target of Action

It’s known that its derivative, (s)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Mode of Action

The resulting rearrangement of the electrons expels the bromine as a bromide ion .

Biochemical Pathways

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is involved in the synthesis of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, was synthesized using the lactobacillus paracasei bd101 biocatalyst, with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that the compound may have good bioavailability.

Result of Action

Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is used in the production of various pharmaceuticals, indicating that it may have significant biological effects .

Action Environment

The synthesis of its derivative, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from a grain-based fermented beverage, suggesting that the compound may be stable in various environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(furan-2-yl)propan-1-one typically involves the bromination of 1-(furan-2-yl)propan-1-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4) . This reaction selectively brominates the methyl group adjacent to the carbonyl, yielding the desired product.

Industrial Production Methods

Industrial production methods for 2-Bromo-1-(furan-2-yl)propan-1-one are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned bromination process to ensure high yield and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(furan-2-yl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used for substitution reactions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol is commonly used for reducing the carbonyl group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidizing the furan ring.

Major Products

Nucleophilic Substitution: Substituted furanyl propanones.

Reduction: 2-Bromo-1-(furan-2-yl)propan-1-ol.

Oxidation: Various oxidized furan derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-(2-fluorophenyl)propan-1-one: Similar structure but with a fluorophenyl group instead of a furan ring.

2-Bromo-1-(naphthalen-2-yl)ethanone: Features a naphthalene ring instead of a furan ring.

Uniqueness

2-Bromo-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other brominated ketones. The furan ring’s aromaticity and electron-rich nature make it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

Biologische Aktivität

2-Bromo-1-(furan-2-yl)propan-1-one is a synthetic compound characterized by its unique structure, which combines a brominated propanone with a furan ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The molecular formula of 2-Bromo-1-(furan-2-yl)propan-1-one is C_7H_6BrO, with a molecular weight of approximately 200.03 g/mol. The presence of the furan ring contributes to its reactivity and biological interactions.

Antimicrobial Properties

Studies have indicated that compounds similar to 2-Bromo-1-(furan-2-yl)propan-1-one exhibit significant antimicrobial activity. For instance, related furan derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Bromo-1-(furan-2-yl)propan-1-one | TBD | S. aureus, E. coli |

| 3-(furan-2-yl)propan-1-ol | 4.69 - 22.9 | B. subtilis, S. aureus |

Note: MIC values for 2-Bromo-1-(furan-2-yl)propan-1-one are yet to be determined (TBD).

Anticancer Activity

Research on furan derivatives has suggested potential anticancer properties. For example, studies have shown that structurally similar compounds can inhibit cancer cell proliferation in various cell lines.

Case Study:

In a study evaluating the cytotoxic effects of furan-based compounds on cancer cell lines, the compound exhibited IC50 values ranging from 13.23 to 213.7 μM depending on the specific derivative and cell line tested . The selectivity of these compounds for cancer cells over non-cancerous cells indicates their potential for therapeutic applications.

Enzyme Inhibition

One of the notable biological activities of 2-Bromo-1-(furan-2-yl)propan-1-one is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens, making this compound relevant in pharmacology .

The biological activity of 2-Bromo-1-(furan-2-yl)propan-1-one may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The bromine atom and the furan ring enhance the compound's ability to bind to active sites on enzymes like CYP1A2.

- Cellular Interaction: The compound may disrupt cellular processes by interfering with receptor interactions or metabolic pathways.

Synthesis and Derivatives

The synthesis of 2-Bromo-1-(furan-2-yl)propan-1-one typically involves halogenation reactions followed by functionalization of the furan moiety. Its derivatives have been explored for enhanced biological activity.

Synthetic Routes

Various synthetic methods have been reported for preparing this compound, including:

- Bromination: Direct bromination of furan derivatives.

- Functionalization: Subsequent reactions to introduce additional functional groups that may enhance biological activity.

Eigenschaften

IUPAC Name |

2-bromo-1-(furan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZJJJKGSBIXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536651 | |

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-46-2 | |

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.